molecular formula C17H22N4OS B4933856 2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide

2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide

Cat. No.: B4933856
M. Wt: 330.4 g/mol
InChI Key: CBTZTDMAEVXSAM-UHFFFAOYSA-N
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Description

2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide is not fully understood. However, it has been suggested that it acts by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This inhibition leads to the disruption of the fungal cell membrane and subsequent cell death. In bacterial cells, this compound has been shown to inhibit the activity of DNA gyrase, which is an essential enzyme for bacterial DNA replication. This inhibition leads to the inhibition of bacterial cell growth and subsequent cell death. In cancer cells, this compound has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In fungal cells, it inhibits the synthesis of ergosterol, which leads to the disruption of the fungal cell membrane and subsequent cell death. In bacterial cells, it inhibits the activity of DNA gyrase, which leads to the inhibition of bacterial cell growth and subsequent cell death. In cancer cells, it induces apoptosis, which is programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide has several advantages and limitations for lab experiments. One advantage is that it exhibits antifungal, antibacterial, and anticancer activities, which makes it a potential drug candidate for the treatment of fungal and bacterial infections, as well as cancer. Another advantage is that it can be synthesized using different methods, which allows for the optimization of the synthesis process. One limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its activity. Another limitation is that it may exhibit toxicity in vivo, which makes it necessary to perform toxicity studies before its use in humans.

Future Directions

There are several future directions for the study of 2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide. One direction is the optimization of its synthesis process to improve its yield and purity. Another direction is the elucidation of its mechanism of action to optimize its activity. Furthermore, the study of its toxicity and pharmacokinetics in vivo is necessary to determine its potential use as a drug candidate. Additionally, the exploration of its potential applications in other fields, such as agriculture and material science, is also a future direction.

Synthesis Methods

2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide can be synthesized using different methods, including the reaction of 5-benzyl-4H-1,2,4-triazole-3-thiol with N-cyclohexylacetyl chloride in the presence of triethylamine. The reaction yields a white solid that can be purified using recrystallization. Another method involves the reaction of 5-benzyl-4H-1,2,4-triazole-3-thiol with N-cyclohexylacetyl chloride in the presence of sodium hydride. This method yields a yellow solid that can be purified using column chromatography.

Scientific Research Applications

2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of fungal and bacterial infections, as well as cancer. In biochemistry, it has been studied for its mechanism of action and biochemical and physiological effects.

Properties

IUPAC Name

2-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c22-16(18-14-9-5-2-6-10-14)12-23-17-19-15(20-21-17)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTZTDMAEVXSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NNC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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